molecular formula C17H15N3O2 B11011095 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide

Cat. No.: B11011095
M. Wt: 293.32 g/mol
InChI Key: NKDPOSXIHALCFS-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a methyl group at the 5-position, a phenyl group at the 3-position, and a carboxamide group at the 4-position, which is further linked to a pyridin-4-ylmethyl group. This structural arrangement imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide typically involves multiple steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. For instance, the reaction between 2-bromoacetophenone and formamide under basic conditions can yield 2-phenyl-1,2-oxazole.

  • Substitution Reactions: : The introduction of the methyl group at the 5-position and the phenyl group at the 3-position can be achieved through electrophilic aromatic substitution reactions. For example, methylation can be carried out using methyl iodide in the presence of a base.

  • Carboxamide Formation: : The carboxamide group can be introduced by reacting the oxazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

  • Attachment of Pyridin-4-ylmethyl Group: : The final step involves the attachment of the pyridin-4-ylmethyl group to the carboxamide nitrogen. This can be achieved through a nucleophilic substitution reaction using pyridin-4-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.

    Substitution: The phenyl and pyridin-4-ylmethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution and alkyl halides for nucleophilic substitution are commonly employed.

Major Products

    Oxidation: Formation of 5-carboxy-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide.

    Reduction: Formation of 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to enzymes, receptors, or other proteins.

Medicine

In medicine, research may investigate the compound’s potential therapeutic effects. Its ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, or neurological disorders. Preclinical studies would assess its efficacy, toxicity, and pharmacokinetics.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity. Alternatively, it could act as an agonist or antagonist at a receptor, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the pyridin-4-ylmethyl group, which may reduce its biological activity.

    3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide: Lacks the methyl group at the 5-position, potentially altering its chemical reactivity and biological interactions.

    5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid: Lacks the carboxamide group, which may affect its solubility and interaction with biological targets.

Uniqueness

The presence of both the methyl group at the 5-position and the pyridin-4-ylmethyl group attached to the carboxamide nitrogen makes 5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide unique. These structural features contribute to its distinct chemical and biological properties, enhancing its potential for various applications in research and industry.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

5-methyl-3-phenyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-12-15(16(20-22-12)14-5-3-2-4-6-14)17(21)19-11-13-7-9-18-10-8-13/h2-10H,11H2,1H3,(H,19,21)

InChI Key

NKDPOSXIHALCFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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